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Ginsenoside Rb2 - 11021-13-9

Ginsenoside Rb2

Catalog Number: EVT-269094
CAS Number: 11021-13-9
Molecular Formula: C53H90O22
Molecular Weight: 1079.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ginsenoside Rb2 is a dammarane-type ginsenoside, a major bioactive component extracted from the plant Panax ginseng. [] This plant, commonly known as ginseng, has been used in traditional Chinese medicine for centuries. Ginsenoside Rb2 is classified as a protopanaxadiol-type ginsenoside, meaning its aglycone core is protopanaxadiol. [, ]

Ginsenoside Rb2 has attracted considerable attention in scientific research due to its diverse pharmacological activities. Studies have demonstrated its potential benefits in various areas, including cardiovascular health, metabolic disorders, anti-inflammatory effects, and anti-cancer activity. [, , , , , , , , , , ]

Ginsenoside Rd

Compound Description: Ginsenoside Rd, a protopanaxadiol-type ginsenoside, is a major metabolite of ginsenoside Rb2 formed through enzymatic hydrolysis by intestinal bacteria or specific enzymes like α-L-arabinopyranosidase. [, ] Studies have shown that ginsenoside Rd exhibits various pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

20(S)-Protopanaxadiol

Relevance: As the core structure of ginsenoside Rb2, 20(S)-Protopanaxadiol is essential for its biological activities. [] While ginsenoside Rb2 itself exhibits significant therapeutic potential, its metabolism to 20(S)-Protopanaxadiol might be crucial for some of its observed effects.

Ginsenoside Rg1

Relevance: While structurally different from ginsenoside Rb2, ginsenoside Rg1 is often studied alongside it, especially in research focusing on wound healing and anti-inflammatory properties. [] These studies highlight the potential of both ginsenosides as therapeutic agents in wound management. []

Compound K (20-O-β-D-glucopyranosyl-20(S)-protopanaxadiol)

Relevance: Compound K is a crucial metabolite of both ginsenoside Rb1 and Rb2, generated through the enzymatic activity of intestinal bacteria. [, ] This metabolite is recognized for its enhanced bioavailability and potent pharmacological activities, suggesting its importance in mediating the therapeutic effects of parent ginsenosides. []

Ginsenoside Re

Relevance: Although structurally different from ginsenoside Rb2, ginsenoside Re is frequently investigated in parallel, especially in studies investigating lipid metabolism and insulin resistance. [, , ] This parallel research underscores the potential therapeutic applications of both ginsenosides in managing metabolic disorders. [, , ]

Ginsenoside Rg3

Relevance: Ginsenoside Rg3, although structurally distinct from ginsenoside Rb2, is often studied alongside it, particularly in research related to cytochrome P450 1B1 (CYP1B1) inhibition. [] This co-investigation highlights the potential therapeutic applications of both ginsenosides in modulating CYP1B1 activity, which could have implications in cancer treatment. []

Ginsenoside Rh1

Relevance: Despite having a different structure compared to ginsenoside Rb2, ginsenoside Rh1 is often studied in conjunction with it, particularly in research exploring their effects on lipoprotein lipase activity and pharmacokinetics. [, ] This co-investigation sheds light on the potential therapeutic uses of both ginsenosides, while also highlighting their distinct pharmacokinetic profiles. [, ]

Panaxatriol

Relevance: Panaxatriol serves as a broader chemical classification for ginsenosides like Rb1 and Rg1, which are structurally similar to ginsenoside Rb2. [] This classification highlights the shared structural features and potential overlapping biological activities within this group of compounds. []

Panaxadiol

Relevance: Panaxadiol is a broader chemical classification encompassing ginsenosides like Rb2 and Rd. [] This categorization emphasizes the structural similarities and potentially overlapping biological activities among these ginsenosides. [] Notably, studies highlight that panaxadiol, including ginsenoside Rb2, can significantly induce the expression of the Cu, Zn-superoxide dismutase gene (SOD1), suggesting a potential role in antioxidant defense mechanisms. []

Source and Classification

Ginsenoside Rb2 is predominantly sourced from the roots of Panax ginseng and other related species such as Panax quinquefolius. It belongs to the protopanaxadiol group of ginsenosides, which are distinguished by their specific sugar moieties and aglycone structures. In terms of chemical classification, ginsenosides like Rb2 are categorized based on their molecular structure into several groups, including protopanaxatriol and protopanaxadiol.

Synthesis Analysis

Methods

The synthesis of ginsenoside Rb2 can be achieved through various methods, including extraction from natural sources and synthetic approaches. The most common method involves:

  • Extraction: Ginsenoside Rb2 is typically extracted from dried ginseng roots using solvents such as ethanol or methanol through processes like maceration or percolation.
  • Enzymatic Hydrolysis: This method utilizes specific enzymes (e.g., β-glucosidases) to convert other ginsenosides into Rb2, enhancing yield and purity .

Technical Details

The extraction process often involves:

  • Solvent Selection: Ethanol concentrations between 50% to 80% are commonly used for optimal extraction efficiency.
  • Temperature Control: The extraction is usually performed at elevated temperatures (e.g., 60°C) to facilitate solubility.
  • Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed post-extraction to isolate ginsenoside Rb2 from other compounds.
Molecular Structure Analysis

Structure

Ginsenoside Rb2 has a complex molecular structure represented by the following chemical formula:

  • Molecular Formula: C54H92O23
  • Molecular Weight: 1,162.25 g/mol

The structure features a dammarane-type skeleton with multiple hydroxyl groups and glycosidic linkages.

Data

The structural elucidation of ginsenoside Rb2 can be confirmed using techniques such as:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the hydrogen and carbon environments in the molecule.
  • Mass Spectrometry (MS): Confirms the molecular weight and structural fragments.
Chemical Reactions Analysis

Reactions

Ginsenoside Rb2 can undergo various chemical reactions, particularly during enzymatic transformations. Key reactions include:

  • Hydrolysis: Enzymatic hydrolysis can convert ginsenosides like Rb1 into Rb2 through the cleavage of glycosidic bonds.
  • Degradation: Under acidic or basic conditions, ginsenoside Rb2 may degrade into simpler compounds.

Technical Details

These reactions are typically monitored using chromatographic techniques to assess conversion rates and product formation.

Mechanism of Action

Ginsenoside Rb2 exerts its biological effects through several mechanisms:

  • Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects: Ginsenoside Rb2 modulates inflammatory pathways by inhibiting pro-inflammatory cytokines .
  • Neuroprotective Mechanisms: It promotes neuronal survival by enhancing neurotrophic factors and reducing apoptosis in neuronal cells.

Data supporting these mechanisms often come from in vitro studies demonstrating the modulation of signaling pathways involved in inflammation and cell survival.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in water and organic solvents such as ethanol
  • Melting Point: Approximately 190–192 °C

Chemical Properties

  • Stability: Stable under neutral pH but may degrade under extreme pH conditions.
  • Reactivity: Reacts with strong acids or bases leading to hydrolysis.

Relevant analyses often include HPLC for purity assessment and stability studies under various conditions.

Applications

Ginsenoside Rb2 has numerous scientific applications, including:

Research continues to explore additional therapeutic potentials of ginsenoside Rb2 across various fields, confirming its significance in both traditional medicine and modern therapeutic applications.

Biosynthesis Pathways of Ginsenoside Rb2

Mevalonate (MVA) Pathway in Triterpenoid Saponin Biosynthesis

Ginsenoside Rb2 originates from the cytosolic mevalonate (MVA) pathway, which supplies the essential isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These C5 units undergo sequential condensation to form the C30 triterpenoid scaffold of Rb2. The MVA pathway initiates with acetyl-CoA and proceeds through key intermediates including 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is reduced to mevalonate by the rate-limiting enzyme HMG-CoA reductase (HMGR). Inhibitor studies using mevinolin (an HMGR-specific inhibitor) demonstrate this pathway's dominance in ginsenoside biosynthesis, reducing total ginsenoside content by up to 36% in Panax ginseng adventitious roots. By contrast, inhibition of the plastidial methylerythritol phosphate (MEP) pathway with fosmidomycin reduces ginsenosides by only 6–13%, confirming the MVA pathway as the primary contributor to Rb2 synthesis in roots [1] [5]. Transcriptomic analyses corroborate this, showing equivalent gene expression levels for MVA and MEP pathways in ginseng roots, but with the MVA pathway exhibiting stronger flux toward triterpenoid saponins [2].

Table 1: Comparative Contributions of Isoprenoid Pathways to Ginsenoside Biosynthesis

PathwayCellular CompartmentKey InhibitorInhibition Effect on Total GinsenosidesPrimary Role in Rb2 Biosynthesis
MVACytosolMevinolinReduction up to 36%Major precursor supply (IPP/DMAPP)
MEPPlastidFosmidomycinReduction up to 13%Minor contribution in roots

Role of Farnesyl Pyrophosphate Synthase (FPPS) in Precursor Synthesis

Farnesyl pyrophosphate synthase (FPPS/FPS) catalyzes a pivotal branch point in the MVA pathway, condensing one molecule of DMAPP with two molecules of IPP to generate the C15 intermediate farnesyl pyrophosphate (FPP). This reaction occurs in two sequential steps: first, DMAPP and IPP form geranyl pyrophosphate (GPP, C10), followed by GPP and IPP condensation to yield FPP. FPP serves as the direct precursor for squalene synthesis—the first committed step toward triterpenoid saponins. The PgFPS gene cloned from P. ginseng roots encodes a hydrophilic protein localized in the cytoplasm. Functional characterization confirms its enzymatic activity, with recombinant PgFPS efficiently converting IPP and DMAPP to FPP in vitro. Critically, overexpression of PgFPS in transgenic ginseng hairy roots elevates ginsenoside content by 2.4-fold and upregulates downstream genes (e.g., squalene synthase, dammarenediol synthase), underscoring its regulatory role in Rb2 biosynthesis. FPPS activity is further modulated by methyl jasmonate elicitation, which enhances transcript levels and enzyme activity, thereby channeling FPP toward triterpenoid production [1] [9].

Enzymatic Regulation of Protopanaxadiol (PPD)-Type Saponin Formation

Following FPP synthesis, two molecules of FPP are condensed head-to-head by squalene synthase (SS) to form squalene (C30), which is subsequently oxidized to 2,3-oxidosqualene by squalene epoxidase (SQE). This epoxidized intermediate undergoes cyclization catalyzed by dammarenediol-II synthase (DDS), a specific oxidosqualene cyclase (OSC) that generates the protopanaxadiol (PPD) aglycone scaffold—the core structure of Rb2. DDS exclusively channels 2,3-oxidosqualene toward dammarenediol-II through a protosteryl cation intermediate, distinguishing it from β-amyrin synthase (which produces oleanane-type saponins). The expression of DDS is spatiotemporally regulated, peaking in ginseng roots during active ginsenoside accumulation. Post-cyclization, PPD undergoes cytochrome P450 (CYP450)-mediated hydroxylation at C-12 to yield the final aglycone. Inhibitor studies confirm that blocking the MVA pathway with mevinolin significantly reduces PPD-type ginsenosides (including Rb1, Rb2, and Rc), whereas MEP pathway inhibition has minimal effects, affirming the MVA pathway's dominance in PPD backbone formation [1] [5] [9].

Oxidosqualene Cyclases (OSC) in Triterpenoid Backbone Diversification

The oxidosqualene cyclase (OSC) family governs structural diversification at the triterpenoid backbone stage. In P. ginseng, at least four functional OSCs direct 2,3-oxidosqualene toward distinct product profiles:

  • Dammarenediol-II synthase (DDS): Produces PPD precursors.
  • β-Amyrin synthase (β-AS): Generates oleanane-type sapogenins.
  • Lanosterol synthase (LAS): Channels substrate toward sterols.
  • Cycloartenol synthase (CAS): Produces phytosterol precursors.DDS exhibits stringent product specificity for dammarenediol-II, the immediate precursor for PPD-type ginsenosides like Rb2. Gene silencing of DDS drastically reduces PPD-type saponin accumulation without affecting phytosterol biosynthesis, confirming its non-redundant role in Rb2 formation. Conversely, β-AS suppression enhances dammarane-type saponin production, indicating competition for the 2,3-oxidosqualene substrate. The expression of DDS is highest in ginseng roots and rhizomes, correlating with Rb2 accumulation patterns [1] [9].

Table 2: Functional Diversity of Oxidosqualene Cyclases (OSCs) in Ginseng

OSC EnzymeProductTriterpenoid ClassRole in Rb2 Biosynthesis
Dammarenediol-II synthaseDammarenediol-IIDammarane-typeEssential (Forms PPD backbone)
β-Amyrin synthaseβ-AmyrinOleanane-typeCompetes for substrate
Lanosterol synthaseLanosterolSterolDiverts flux away from saponins
Cycloartenol synthaseCycloartenolPhytosterolDiverts flux away from saponins

Glycosylation Mechanisms Specific to C-3 and C-20 Positions in Rb2

The final structural elaboration of Rb2 involves regiospecific glycosylation of the PPD aglycone. Ginsenoside Rb2 possesses a 3-O-β-glucose-β-glucose moiety at the C-3 position and a 20-O-α-L-arabinopyranose-β-glucose at C-20. These sugar attachments are catalyzed by UDP-glycosyltransferases (UGTs) in a stepwise manner:

  • C-3 glycosylation: A UGT first adds an inner glucose to C-3-OH, followed by an outer glucose to form a β-(1→2)-linked diglucoside.
  • C-20 glycosylation: A distinct UGT attaches an inner glucose to C-20-OH, succeeded by an α-L-arabinopyranose via an α-(1→6) linkage.The α-L-arabinopyranose unit at C-20 distinguishes Rb2 from Rb1 (C-20 outer glucose) and Rc (C-20 arabinofuranose). Enzymatic hydrolysis studies using purified α-L-arabinopyranosidase from Blastococcus saxobsidens (AbpBs) demonstrate strict specificity for cleaving the terminal arabinopyranose from Rb2 to yield ginsenoside Rd. Similarly, β-glycosidases from Armillaria mellea (BG-1) hydrolyze Rb2 via the pathway Rb2 → C-O → C-Y → C-K, removing the outer arabinopyranose first, followed by the inner glucose at C-20. These enzymatic preferences underscore the critical role of sugar stereochemistry and linkage position in defining Rb2's structure and its biotransformation into minor ginsenosides [7] [10].

Table 3: Glycosylation and Deglycosylation Sites in Ginsenoside Rb2

PositionSugar SequenceLinkage TypeKey Modifying EnzymesBiotransformation Product
C-3Glc(β1→2)Glcβ-glucosidicUGTs (Glycosylation)Stable
C-20 (outer)α-L-Arapα-(1→6)α-L-Arabinopyranosidase (e.g., AbpBs, BG-1)Rd (if removed)
C-20 (inner)Glcβ-glucosidicβ-Glucosidases (e.g., BG-1)C-O/C-Y (if removed)

Compounds Mentioned:Acetyl-CoA, HMG-CoA, Mevalonate, IPP, DMAPP, GPP, FPP, Squalene, 2,3-Oxidosqualene, Dammarenediol-II, Protopanaxadiol (PPD), Ginsenoside Rb2, Ginsenoside Rd, Ginsenoside C-O, Ginsenoside C-Y, Ginsenoside C-K, β-Amyrin, Lanosterol, Cycloartenol.

Properties

CAS Number

11021-13-9

Product Name

Ginsenoside Rb2

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C53H90O22

Molecular Weight

1079.3 g/mol

InChI

InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-69-45-41(65)34(58)26(57)21-68-45)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)36(60)28(20-55)71-48)74-46-42(66)38(62)35(59)27(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3

InChI Key

NODILNFGTFIURN-UHFFFAOYSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C

Solubility

Soluble in DMSO

Synonyms

Ginsenoside C; Ginsenoside RB2; NSC 308878; NSC-308878; NSC308878

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O)O)O)C

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